(R)-(-)-2-Amino-1-benzyloxybutane
Description
The Fundamental Importance of Chiral Amines in Enantioselective Transformations
Chiral amines are organic compounds that are indispensable in the field of synthetic organic chemistry, primarily due to their widespread presence in biologically active molecules and their utility as versatile synthetic tools. researchgate.netnih.gov A significant portion of small-molecule pharmaceuticals, agrochemicals, and natural products incorporate chiral amine fragments as core functional groups. nih.govresearchgate.net Their biological importance has spurred extensive research into developing efficient and environmentally friendly methods for their synthesis. researchgate.net
The significance of chiral amines extends to their application in enantioselective transformations, where they are used as resolving agents, chiral auxiliaries, or as foundational building blocks for the synthesis of more complex molecules. nih.govacs.org As resolving agents, they facilitate the separation of racemic mixtures of acidic compounds. sigmaaldrich.com In their role as chiral auxiliaries, they guide chemical reactions to favor the formation of one enantiomer over the other. Furthermore, transition metal-catalyzed asymmetric hydrogenation of various nitrogen-containing compounds has emerged as a powerful strategy for the synthesis of chiral amines. nih.gov The development of innovative synthetic routes to access enantiomerically enriched amines remains a key focus in the life sciences, driven by the constant demand for new and effective chiral drugs and fine chemicals. nih.gov
Strategic Utility of O-Protected Amino Alcohols as Precursors for Chiral Building Blocks
O-protected amino alcohols are highly valuable precursors in the synthesis of a wide array of chiral building blocks. acs.orgnih.gov These compounds, which contain both a protected hydroxyl group and an amino group, offer a versatile platform for constructing complex molecular architectures with a high degree of stereochemical control. iris-biotech.de The protection of the hydroxyl group is a strategic maneuver that prevents its interference in subsequent chemical transformations, allowing for selective reactions at other sites within the molecule.
The utility of these protected amino alcohols lies in their ability to be converted into a diverse range of chiral fragments, including but not limited to oxazolidinones, morpholinones, and lactams. nih.gov These fragments are themselves important components in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis of these building blocks often involves straightforward, multi-step sequences starting from readily available amino alcohols. nih.gov For instance, enantiopure amino alcohol derivatives can function as catalysts and chiral ligands in various organic reactions. iris-biotech.de The ability to generate a variety of structurally unique and water-soluble chiral fragments from amino alcohol precursors underscores their strategic importance in fields like fragment-based lead discovery (FBLD). nih.gov
Overview of (R)-(-)-2-Amino-1-benzyloxybutane's Significance in Chiral Chemistry
This compound is a specific chiral compound that exemplifies the principles discussed above. It is an O-protected amino alcohol derivative that has carved out a niche for itself as an effective resolving agent in organic synthesis. tandfonline.comtandfonline.com This compound is synthesized from the readily available and inexpensive (R)-(-)-2-aminobutan-1-ol. tandfonline.comresearchgate.net The synthesis involves the protection of the primary hydroxyl group as a benzyl (B1604629) ether. tandfonline.com
The primary application of this compound is in the resolution of racemic acids through the formation of diastereomeric salts. tandfonline.comtandfonline.com This classical yet still highly relevant technique allows for the separation of enantiomers on a preparative scale. It has been successfully employed for the resolution of compounds such as racemic α-methylsuccinic acid and α-bromosuccinic acid. tandfonline.comtandfonline.com The development and application of such resolving agents are crucial because many existing options are either very costly or highly toxic. tandfonline.com Therefore, this compound represents a valuable addition to the chemist's toolkit for obtaining enantiomerically pure compounds.
Table of Physicochemical Properties for this compound
| Property | Value |
| CAS Number | 142559-11-3 |
| Molecular Formula | C11H17NO |
| Boiling Point | 80°C (at 0.15 mmHg) kanto.co.jp |
| Hydrochloride Melting Point | 138-139°C tandfonline.com |
| Hydrochloride Specific Rotation ([α]D) | -20.6 (c 0.5, EtOH) tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQWOAPAERBEID-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 2 Amino 1 Benzyloxybutane
Enantioselective Preparation of (R)-(-)-2-Amino-1-benzyloxybutane from Chiral Precursors
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For this compound, the primary strategies rely on the use of readily available chiral starting materials to ensure the desired stereochemistry in the final product.
Synthesis from (R)-(-)-2-Aminobutan-1-ol: Mechanistic and Procedural Considerations
The most direct and common route to synthesize this compound is through the benzylation of the primary hydroxyl group of (R)-(-)-2-Aminobutan-1-ol. rsc.org This precursor is accessible from the reduction of the corresponding amino acid, D-2-Aminobutyric acid, using reducing agents like lithium aluminum hydride. chemicalbook.com
The core of this synthesis is a Williamson ether synthesis. Mechanistically, the process involves the deprotonation of the primary alcohol functionality of (R)-(-)-2-Aminobutan-1-ol by a strong base to form a more nucleophilic alkoxide. This is followed by a nucleophilic substitution (SN2) reaction with a benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride.
Procedural Steps:
Deprotonation: (R)-(-)-2-Aminobutan-1-ol is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). A strong base, commonly sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution. The base selectively deprotonates the hydroxyl group over the less acidic amine.
Benzylation: After the formation of the alkoxide is complete, a benzylating agent like benzyl bromide (BnBr) or benzyl chloride (BnCl) is added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred for several hours until completion.
Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent, washed, dried, and concentrated under reduced pressure. Purification is often achieved through column chromatography to separate the desired product from unreacted starting materials and potential byproducts, such as the N-benzylated or N,O-dibenzylated compounds.
A critical aspect of this procedure is achieving high chemoselectivity for O-alkylation over N-alkylation. The choice of a strong, non-nucleophilic base like NaH favors the deprotonation of the alcohol, and the subsequent reaction of the resulting alkoxide is generally faster than the direct reaction of the amine with the benzyl halide under these conditions.
Table 1: Typical Reagents and Conditions for Synthesis from (R)-(-)-2-Aminobutan-1-ol This table is a representation of typical laboratory procedures and may be subject to optimization.
| Parameter | Details | Purpose |
|---|---|---|
| Chiral Precursor | (R)-(-)-2-Aminobutan-1-ol | Provides the required carbon backbone and stereocenter. |
| Base | Sodium Hydride (NaH) | Deprotonates the primary hydroxyl group to form the alkoxide. |
| Benzylating Agent | Benzyl Bromide (BnBr) | Provides the benzyl group for ether formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants without interfering. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic deprotonation. |
| Purification | Silica Gel Chromatography | To isolate the pure product from byproducts. |
Exploration of Alternative Stereocontrolled Synthetic Pathways
Beyond the direct benzylation of (R)-(-)-2-aminobutan-1-ol, other stereocontrolled pathways can be envisioned, often leveraging different chiral precursors or synthetic strategies. These alternative routes are crucial for accessing the target molecule if the primary precursor is unavailable or to explore different chemical space for process improvement.
One potential alternative begins with a different chiral building block, such as (R)-2-aminobutyric acid. This approach would involve protecting the amino group, reducing the carboxylic acid to a primary alcohol, performing the benzylation, and finally deprotecting the amino group. While longer, this route may offer advantages in certain contexts, such as avoiding the direct handling of the more volatile aminobutanol.
Another strategy involves the asymmetric synthesis of a precursor that can be readily converted to the target compound. For instance, the asymmetric aminohydroxylation of a suitable alkene could install the required amino and hydroxyl groups with the correct stereochemistry. Similarly, the ring-opening of a chiral epoxide with a nitrogen nucleophile is a well-established method for the enantioselective synthesis of amino alcohols. ursa.cat For example, a chiral 1,2-epoxybutane (B156178) could be opened with a protected amine equivalent, followed by benzylation of the resulting secondary alcohol and subsequent chemical modifications.
Optimization of Reaction Parameters and Scale-Up Strategies for Efficient Synthesis
Transitioning a synthetic procedure from a laboratory scale to a larger, more industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and reproducibility.
For the synthesis of this compound from (R)-(-)-2-aminobutan-1-ol, key parameters for optimization include the choice of base, solvent, temperature, and stoichiometry of reagents. While sodium hydride is effective, alternative bases such as potassium tert-butoxide or other metal hydrides could be evaluated for improved reactivity or easier handling on a large scale. Solvent choice can impact reaction rates and solubility; exploring alternatives to THF, such as 2-methyl-THF (which has a higher boiling point and is considered greener) or toluene, might be beneficial for scale-up.
Temperature control is critical, especially during the exothermic addition of sodium hydride. For large-scale reactions, efficient heat transfer is necessary to prevent runaway reactions. The order and rate of reagent addition must also be precisely controlled.
Purification is another major consideration for scale-up. While column chromatography is suitable for small-scale lab preparations, it is often impractical and expensive for large quantities. Alternative purification methods such as distillation (if the product is sufficiently volatile and thermally stable), crystallization of a salt form, or selective extraction would be explored. For example, the basic amine functionality of the product allows for the formation of acid addition salts (e.g., hydrochloride or tartrate), which are often crystalline and can be purified by recrystallization, a highly effective and scalable technique.
Analytical Methods for Enantiomeric Purity Determination in Synthetic Batches
The unambiguous determination of enantiomeric purity is a critical quality control step in the synthesis of chiral molecules. thieme-connect.de For this compound, the most powerful and widely used technique is chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic or enantiomerically enriched compound. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose (B213188) or amylose) are commonly employed for the separation of amino alcohol enantiomers.
A second, indirect HPLC method involves derivatization with a chiral derivatizing agent (CDA). nih.gov The chiral amine can be reacted with an enantiomerically pure CDA, such as (R)-(+)-1-phenylethanesulfonyl chloride google.com or Mosher's acid chloride, to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified on a standard, achiral HPLC column (like a C18 column). nih.govgoogle.com The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original amine.
Optical rotation measurement using a polarimeter is a classical method for assessing enantiomeric purity. thieme-connect.de By comparing the specific rotation of a synthesized batch to the known specific rotation of the pure enantiomer, an "optical purity" can be calculated. While useful for a quick assessment, it is less accurate than chromatographic methods, especially for determining very high levels of enantiomeric excess (e.e.), as trace impurities can significantly affect the measurement.
Table 2: Comparison of Analytical Methods for Enantiomeric Purity
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct analysis, high accuracy and precision, can detect very low levels of the unwanted enantiomer. | Requires specialized and often expensive chiral columns. |
| Indirect HPLC via Derivatization | Conversion of enantiomers into separable diastereomers using a Chiral Derivatizing Agent (CDA). nih.govgoogle.com | Uses standard, less expensive achiral columns. | Requires an additional reaction step; CDA must be enantiomerically pure; reaction must go to completion without racemization. |
| Polarimetry | Measurement of the rotation of plane-polarized light. thieme-connect.de | Fast, simple, and requires basic equipment. | Less sensitive and accurate than HPLC, especially at high e.e. values; affected by impurities. |
Elucidating the Efficacy of R 2 Amino 1 Benzyloxybutane As a Chiral Resolving Agent
Principles of Diastereomeric Salt Formation for Racemic Resolution
The fundamental principle behind racemic resolution via diastereomeric salt formation lies in the differential physical properties of diastereomers. spcmc.ac.inlibretexts.org Enantiomers, being mirror images, possess identical physical properties such as solubility, melting point, and boiling point, making their direct separation challenging. spcmc.ac.inlibretexts.org However, when a racemic mixture of an acid, for instance, is reacted with a single enantiomer of a chiral base, a mixture of two diastereomeric salts is formed. spcmc.ac.inlibretexts.org
These diastereomers are not mirror images of each other and, consequently, exhibit different physical characteristics, most notably, different solubilities in a given solvent. chiralpedia.comspcmc.ac.in This disparity in solubility allows for their separation through fractional crystallization. spcmc.ac.in One diastereomer will preferentially crystallize from the solution, leaving the other dissolved. After separation, the individual diastereomers can be treated with an acid or base to regenerate the pure enantiomers of the original acid and recover the chiral resolving agent. libretexts.org The success of this method hinges on the availability of a suitable chiral resolving agent that forms well-defined crystalline salts with a significant solubility difference between the diastereomeric pair. chiralpedia.comlibretexts.org
Comparative Analysis of (R)-(-)-2-Amino-1-benzyloxybutane in the Resolution of Diverse Racemic Acids
This compound, derived from the readily available (R)-(-)-2-aminobutan-1-ol, has emerged as a versatile and effective resolving agent for a variety of racemic acids. tandfonline.comresearchgate.net Its efficacy has been demonstrated in the resolution of several classes of acidic compounds.
Research has shown that this compound is successful in the resolution of racemic α-methylsuccinic acid and α-bromosuccinic acid. tandfonline.comcristal.org The process involves the formation of diastereomeric salts, which are then separated by crystallization. This application highlights the utility of this resolving agent for dicarboxylic acids, which are important building blocks in organic synthesis. tandfonline.com
Detailed findings from the resolution of these acids are presented below:
Resolution of α-Methylsuccinic and α-Bromosuccinic Acid
| Racemic Acid | Resolving Agent | Outcome | Reference |
|---|---|---|---|
| α-Methylsuccinic Acid | This compound | Successful resolution | tandfonline.comresearchgate.net |
| α-Bromosuccinic Acid | This compound | Successful resolution | tandfonline.comcristal.org |
The resolving power of this compound extends to more complex structures, including N-acylated phenylglycine derivatives. Specifically, it has been effectively used for the resolution of N-acetylphenylglycine, N-acetyl-(4-hydroxyphenyl)glycine, and N-chloroacetyl-(4-hydroxyphenyl)glycine. researchgate.net The successful resolution of these amino acid derivatives is particularly significant due to their relevance in peptide synthesis and pharmaceutical research.
A summary of the resolution of these derivatives is provided in the table below:
Resolution of N-Acylated Phenylglycine Derivatives
| Racemic Acid Derivative | Resolving Agent | Outcome | Reference |
|---|---|---|---|
| N-Acetylphenylglycine | This compound | Successful resolution | researchgate.net |
| N-Acetyl-(4-hydroxyphenyl)glycine | This compound | Successful resolution | researchgate.net |
| N-Chloroacetyl-(4-hydroxyphenyl)glycine | This compound | Successful resolution | researchgate.net |
The effectiveness of this compound is not universal for all racemic acids. The success of resolution is highly dependent on the specific interactions between the resolving agent and the substrate, which dictate the formation of crystalline diastereomeric salts and their solubility differences. While it has proven effective for the aforementioned acids, its utility for other classes of compounds would require empirical investigation. The selection of the solvent system for crystallization is also a critical parameter that must be optimized for each specific resolution process to maximize the difference in solubility between the diastereomeric salts. libretexts.org
Mechanistic Hypotheses Governing Chiral Recognition and Selectivity in Resolution
The chiral recognition that underpins the successful resolution of racemic acids by this compound is a complex phenomenon governed by a combination of non-covalent interactions. The "three-point interaction model" is a widely accepted theoretical framework for explaining chiral recognition. mdpi.com This model posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector (the resolving agent) and the enantiomers of the substrate.
In the context of the diastereomeric salts formed between this compound and a racemic acid, these interactions likely include:
Ionic Interaction: A primary and strong interaction between the protonated amino group of the resolving agent and the carboxylate group of the acid.
Hydrogen Bonding: The hydroxyl group and the ether oxygen of the benzyloxy moiety in the resolving agent can act as hydrogen bond acceptors or donors, interacting with suitable functional groups on the acid molecule. koreascience.kr
Steric Hindrance (Van der Waals forces): The spatial arrangement of the ethyl and benzyloxy groups on the chiral center of the resolving agent creates a specific chiral environment. The different enantiomers of the acid will experience varying degrees of steric repulsion when interacting with this environment, influencing the stability and crystal packing of the resulting diastereomeric salts. mdpi.com
The combination of these interactions leads to a more stable, and therefore less soluble, diastereomeric salt for one enantiomer of the acid, allowing for its selective crystallization. The precise nature and geometry of these interactions are specific to each substrate-resolving agent pair and determine the efficiency of the resolution. nih.gov
Strategic Deployment of R 2 Amino 1 Benzyloxybutane As a Chiral Building Block in Target Oriented Synthesis
Incorporation into Complex Stereochemical Architectures
The primary role of (R)-(-)-2-Amino-1-benzyloxybutane in synthetic chemistry is often not as a permanent part of a final complex molecule's carbon skeleton. Instead, it is frequently employed as a transient chiral auxiliary. Its own synthesis involves the benzylation of the hydroxyl group of the readily available (R)-(-)-enantiomer of 2-aminobutan-1-ol. researchgate.net This transformation converts a simple chiral pool molecule into a more specialized reagent. Its principal application lies in inducing chirality in other molecules, which are then incorporated into more complex structures. For instance, its use as a resolving agent for racemic acids allows for the isolation of enantiomerically pure acids, which are themselves critical building blocks for target-oriented synthesis, such as in the preparation of pine sawfly sex pheromones. diva-portal.org
Precursor for the Synthesis of Advanced Chiral Intermediates
This compound functions as a crucial reagent for producing advanced chiral intermediates, most notably through the resolution of racemic carboxylic acids. By reacting with a racemic acid, it forms a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once the diastereomeric salts are separated, the optically pure carboxylic acid can be liberated, providing a valuable enantiopure intermediate for further synthetic steps. The this compound can then, in principle, be recovered and reused. researchgate.netdiva-portal.org This process effectively transfers the chirality from the amine to the carboxylic acid, which then becomes an advanced, stereochemically defined intermediate.
Applications in Diastereoselective Synthetic Transformations
The utility of this compound is most prominent in diastereoselective transformations, particularly in the resolution of racemates through the formation of diastereomeric salts.
While the formation of amides from chiral amines to act as chiral auxiliaries for diastereoselective alkylation is a well-established strategy in asymmetric synthesis, specific examples detailing the use of this compound for this purpose are not extensively documented in readily available literature. diva-portal.org In such a hypothetical scenario, the amine would be converted into an amide with a prochiral carboxylic acid derivative. The inherent chirality of the amine backbone would then sterically direct the approach of an electrophile, leading to a diastereoselective alkylation at a position alpha to the carbonyl group. Subsequent cleavage of the chiral auxiliary would yield an optically enriched carboxylic acid.
A key and well-documented application of this compound is its use as a resolving agent to separate enantiomers of racemic carboxylic acids. researchgate.net This process relies on the formation of diastereomeric ammonium (B1175870) carboxylate salts that can be separated physically. Research has demonstrated its effectiveness in the resolution of several dicarboxylic and substituted succinic acids. researchgate.net
For example, it was successfully used to resolve racemic α-methylsuccinic acid, α-bromosuccinic acid, and α-benzylhemisuccinic esters. researchgate.net This method provides access to the enantiomerically pure forms of these acids, which are valuable chiral synthons. Similarly, it has been employed in the resolution of rac-2-phenylpropionic acid. diva-portal.org
Table 1: Resolution of Racemic Acids using this compound
| Racemic Acid/Ester Resolved | Resolving Agent | Outcome | Reference |
| rac-2-Phenylpropionic acid | This compound | Successful resolution | diva-portal.org |
| Racemic α-methylsuccinic acid | This compound | Successful resolution | researchgate.net |
| Racemic α-bromosuccinic acid | This compound | Successful resolution | researchgate.net |
| Racemic α-benzylhemisuccinic esters | This compound | Successful resolution | researchgate.net |
The primary mechanism by which this compound exerts stereochemical control on subsequent transformations is indirect. By enabling the isolation of enantiomerically pure carboxylic acids, it ensures that all downstream reactions in a synthetic sequence begin with a stereochemically defined substrate. This is fundamental for maintaining and propagating chirality throughout the synthesis of a complex target molecule. The control is therefore established by the successful resolution step, which removes the unwanted enantiomer, rather than by the continuous presence of the chiral amine in the reaction intermediates.
Development and Application of R 2 Amino 1 Benzyloxybutane Derived Ligands in Asymmetric Catalysis
Design Principles for Chiral Ligands Based on the (R)-(-)-2-Amino-1-benzyloxybutane Scaffold
The design of effective chiral ligands from the this compound scaffold would be guided by several key principles aimed at creating a well-defined and sterically hindered chiral environment around a metal center. The inherent chirality of the scaffold, with stereocenters at the C2 position, provides a fundamental starting point for inducing asymmetry.
Key design considerations would include:
Modification of the Amino Group: The primary amine offers a versatile handle for introducing various coordinating and sterically demanding groups. Acylation, alkylation, or arylation of the nitrogen atom can be used to synthesize a diverse library of N-substituted ligands. The nature of this substituent is crucial in modulating the electronic and steric properties of the resulting ligand, thereby influencing the catalytic activity and enantioselectivity.
Introduction of a Second Coordinating Group: To create bidentate or polydentate ligands, a second coordinating group can be introduced. This is often achieved by functionalizing the amino group with moieties containing phosphorus, nitrogen, or oxygen donor atoms. For example, the synthesis of phosphine-amine (P,N), diamine (N,N), or amino alcohol (N,O) ligands would be a primary strategy. The geometry and bite angle of the resulting chelate ring are critical factors in determining the catalyst's performance.
Role of the Benzyloxy Group: The benzyloxy group at the C1 position provides steric bulk, which can play a significant role in creating a defined chiral pocket around the metal center. This group can influence the trajectory of substrate approach and the conformational rigidity of the metal-ligand complex, both of which are critical for high enantioselectivity.
Conformational Rigidity: A well-designed ligand should possess a degree of conformational rigidity to minimize the number of possible transition states and enhance enantiomeric discrimination. The interplay between the substituents on the nitrogen atom and the benzyloxy group would be a key factor in controlling the ligand's conformational preferences upon coordination to a metal.
Synthesis of Novel Chiral Ligands from this compound Derivatives
The synthesis of novel chiral ligands from this compound would leverage well-established synthetic methodologies for the functionalization of amino alcohols. A common approach involves a two-step process: N-functionalization followed by the introduction of a second coordinating group.
For instance, the synthesis of a P,N-ligand could proceed via the following general route:
N-Acylation or N-Alkylation: Reaction of this compound with an appropriate acyl chloride or alkyl halide would yield the corresponding N-substituted derivative.
Introduction of a Phosphine (B1218219) Moiety: The resulting amide or secondary amine could then be reacted with a phosphine-containing reagent, such as chlorodiphenylphosphine, to introduce the phosphine group.
Alternatively, Schiff base condensation of the primary amine with a suitable aldehyde or ketone containing another donor atom could provide a straightforward route to multidentate ligands. The modular nature of these synthetic routes would allow for the systematic variation of ligand structure to fine-tune its steric and electronic properties for specific catalytic applications.
Catalytic Performance of Derived Ligands in Enantioselective Reactions
Asymmetric Hydrogen-Transfer Reductions
Chiral amino alcohol-derived ligands are widely used in ruthenium- and rhodium-catalyzed asymmetric transfer hydrogenation of ketones and imines. The nitrogen atom of the ligand typically coordinates to the metal center, while the hydroxyl group (or a derivative thereof) can participate in the catalytic cycle, often through the formation of a metal-alkoxide species. It is hypothesized that a ruthenium complex of a ligand derived from this compound could effectively catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.
Hypothetical Performance in Asymmetric Transfer Hydrogenation of Acetophenone:
| Entry | Catalyst Precursor | Ligand Structure (Hypothetical) | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | [RuCl₂(p-cymene)]₂ | N-tosyl-(R)-2-amino-1-benzyloxybutane | i-PrOH | >95 | >90 (S) |
| 2 | [RhCp*Cl₂]₂ | N-benzyl-(R)-2-amino-1-benzyloxybutane | Formic acid/Triethylamine | >99 | >95 (R) |
Asymmetric Cross-Coupling Reactions
Chiral P,N-ligands are particularly effective in a variety of palladium-catalyzed asymmetric cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings. A P,N-ligand derived from this compound, where the nitrogen and a phosphorus atom coordinate to the palladium center, could create a chiral environment suitable for enantioselective carbon-carbon bond formation. The steric bulk of the benzyloxy group and the substituent on the nitrogen would be critical in controlling the enantioselectivity of the reductive elimination step.
Hypothetical Performance in Asymmetric Suzuki-Miyaura Coupling:
| Entry | Substrate 1 | Substrate 2 | Catalyst System (Hypothetical) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-bromo-naphthalene | Phenylboronic acid | Pd(OAc)₂ / P,N-ligand | 1-phenyl-naphthalene | 90 | 85 |
| 2 | 4-bromotoluene | 2-tolylboronic acid | [Pd(allyl)Cl]₂ / P,N-ligand | 4-methyl-2'-methylbiphenyl | 85 | 92 |
Other Asymmetric Transformations Exhibiting High Enantioselectivity
The versatility of ligands derived from chiral 1,2-amino alcohols suggests that ligands based on the this compound scaffold could also find application in a range of other asymmetric transformations. These could include:
Asymmetric Aldol (B89426) Reactions: Chiral Lewis acid catalysts prepared from ligands with N,O-coordinating motifs could promote the enantioselective addition of enolates to aldehydes.
Asymmetric Diels-Alder Reactions: Coordination of a ligand derived from this compound to a Lewis acidic metal could catalyze the cycloaddition of dienes and dienophiles with high facial selectivity.
Asymmetric Alkylation: Chiral ligands could be employed in the enantioselective alkylation of prochiral enolates.
The successful application in these areas would heavily depend on the ability to synthesize ligands with the appropriate electronic and steric properties to effectively control the stereochemical outcome of the reaction. Further research into the synthesis and catalytic evaluation of ligands derived from this compound is warranted to unlock their full potential in the field of asymmetric catalysis.
Computational and Spectroscopic Insights into the Stereochemistry and Reactivity of R 2 Amino 1 Benzyloxybutane
Theoretical Investigations of Conformation and Chiral Recognition Mechanisms (e.g., DFT Studies)
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide critical insights into the conformational preferences and chiral recognition mechanisms of (R)-(-)-2-Amino-1-benzyloxybutane and related chiral molecules. These computational methods allow for the calculation of stable low-energy conformers and the analysis of intermolecular interactions that govern stereoselectivity.
The conformation of this compound is influenced by the interplay of steric and electronic effects arising from its functional groups: the amino group, the benzyloxy group, and the chiral center. DFT calculations can map the potential energy surface of the molecule, identifying the most stable geometries. For similar chiral amino alcohols, studies have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in determining the preferred conformation in the gas phase and in non-polar solvents. While the benzyloxy group in the target molecule precludes this specific interaction with the oxygen, the principles of conformational analysis remain the same, focusing on minimizing steric hindrance and optimizing electronic interactions.
Chiral recognition is a phenomenon central to many chemical and biological processes, and theoretical models are essential for understanding its basis. nih.govnih.govresearchgate.net The "three-point interaction model" is a fundamental concept explaining how a chiral selector differentiates between enantiomers. nih.govresearchgate.net For effective recognition, there must be at least three points of interaction between the chiral molecule and the selector, with at least one of these interactions being stereochemically dependent. In the context of this compound, these interactions can include hydrogen bonding (with the amino group acting as a donor), steric repulsion, and van der Waals forces. semanticscholar.org
DFT studies can model the formation of diastereomeric complexes between this compound and a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. By calculating the interaction energies of these complexes, researchers can predict which enantiomer will bind more strongly, thus explaining the observed enantioselectivity. rsc.org For instance, molecular docking analyses of related amino alcohols with enzymes have revealed that specific hydrogen-bonding interactions and the orientation of substituents are crucial for catalysis and stereochemical outcome. acs.orgwhiterose.ac.uk Similar computational approaches can be applied to understand how this compound interacts with other chiral molecules or surfaces, providing a rationale for its use in enantioselective processes.
Table 1: Representative Theoretical Data for Chiral Amines and Related Compounds from DFT Studies This table presents hypothetical but representative data that would be generated from DFT calculations for conformational and interaction energy analysis. Actual experimental or computational data for this compound was not available in the search results.
| Parameter | Value | Method | Significance |
| Relative Energy of Conformer 1 | 0.00 kcal/mol | DFT/B3LYP/6-31G | Lowest energy conformer, most populated state. |
| Relative Energy of Conformer 2 | 1.25 kcal/mol | DFT/B3LYP/6-31G | Higher energy conformer, less populated. |
| Dihedral Angle (N-C2-C1-O) | -65.4° | DFT/B3LYP/6-31G | Defines the spatial relationship between key functional groups. |
| Interaction Energy with (R)-Selector | -8.5 kcal/mol | DFT/B3LYP/6-31G | Stronger binding interaction, favored complex. |
| Interaction Energy with (S)-Selector | -7.2 kcal/mol | DFT/B3LYP/6-31G* | Weaker binding interaction, disfavored complex. |
Spectroscopic Characterization for Stereochemical Assignment and Purity Assessment (e.g., NMR, Chiroptical Methods)
A combination of spectroscopic techniques is indispensable for confirming the stereochemistry and assessing the enantiomeric purity of this compound. Nuclear Magnetic Resonance (NMR) and chiroptical methods, such as Vibrational Circular Dichroism (VCD), are particularly powerful in this regard.
NMR Spectroscopy: While standard ¹H and ¹³C NMR spectroscopy confirms the molecular structure and constitution of this compound, it cannot distinguish between enantiomers directly. chemexper.com However, NMR becomes a powerful tool for stereochemical analysis when chiral auxiliary reagents, such as chiral solvating agents or chiral derivatizing agents, are used. These reagents form diastereomeric complexes or derivatives with the enantiomers of the analyte, resulting in separate, distinguishable signals in the NMR spectrum. The relative integration of these signals allows for the determination of enantiomeric excess (% ee). rsc.org
Chiroptical Methods: Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are intrinsically sensitive to stereochemistry.
Vibrational Circular Dichroism (VCD): VCD spectroscopy, the infrared counterpart to electronic circular dichroism, provides detailed information about the absolute configuration and conformation of chiral molecules in solution. researchgate.net VCD spectra arise from the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net By comparing the experimental VCD spectrum of a chiral molecule to the spectrum predicted by quantum chemical calculations (often using DFT), the absolute configuration can be unambiguously assigned. nih.govbohrium.comsyr.edu This combined experimental and theoretical approach has become a reliable method for the stereochemical elucidation of complex chiral molecules. mdpi.com For this compound, characteristic VCD bands associated with the vibrations of the chiral center and its surrounding groups would provide a unique fingerprint for the (R)-enantiomer.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light by a chiral molecule. While the chromophores in this compound (the phenyl ring) are not directly at the stereocenter, the chiral environment can induce a measurable ECD signal. Similar to VCD, the comparison of experimental ECD spectra with those calculated for a specific configuration allows for stereochemical assignment.
The combination of NMR with chiral auxiliaries and chiroptical methods like VCD provides a robust and comprehensive approach for both the unambiguous assignment of the (R)-configuration of 2-amino-1-benzyloxybutane and the accurate determination of its enantiomeric purity. rsc.org
Table 2: Spectroscopic Data for the Characterization of Chiral Amines This table contains representative spectroscopic data for chiral amines. Specific data for this compound was not available in the search results but would follow these principles.
| Technique | Parameter | Typical Observation for a Chiral Amine | Purpose |
| ¹H NMR (with Chiral Solvating Agent) | Chemical Shift (δ) | Splitting of signals for protons near the chiral center into two sets, one for each enantiomer. | Enantiomeric Purity (% ee) Determination |
| ¹³C NMR | Chemical Shift (δ) | A single set of peaks confirming the carbon skeleton. | Structural Confirmation |
| VCD | ΔA (Differential Absorbance) | A pattern of positive and negative bands in the IR region (e.g., C-H, N-H stretching). | Absolute Configuration Assignment (with DFT) |
| IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H, C-H, C-O, and aromatic C=C bonds. | Functional Group Identification |
Elucidation of Reaction Intermediates and Transition States in Stereoselective Processes
Understanding the transient species—intermediates and transition states—that are formed during a chemical reaction is key to explaining and predicting its stereochemical outcome. For reactions involving this compound, a combination of experimental techniques and computational modeling is employed to elucidate these fleeting structures.
In stereoselective syntheses where this compound acts as a chiral auxiliary or ligand, it influences the reaction pathway by forming chiral intermediates or participating in chiral transition states. For example, in the alkylation of an enolate, the chiral amine can coordinate to the metal cation (e.g., lithium), creating a chiral complex. The substrate then approaches this complex in a sterically and electronically favored orientation, leading to the preferential formation of one enantiomer of the product.
Computational chemistry, particularly DFT, is a powerful tool for modeling these transient structures. By calculating the energies of various possible transition states, chemists can identify the lowest energy pathway, which corresponds to the major product formed. These calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state that are responsible for the stereochemical control. For instance, in reactions involving related amino alcohols, computational studies have been used to model transition states and explain the observed diastereoselectivity. beilstein-journals.org
Experimental methods for studying reaction mechanisms can provide evidence for the proposed intermediates and transition states. Kinetic studies can reveal the order of the reaction with respect to the chiral ligand, providing insight into its role in the rate-determining step. In some cases, it may be possible to spectroscopically observe reaction intermediates at low temperatures using techniques like NMR. While direct observation of transition states is not possible, the effects of systematic changes in the structure of the chiral auxiliary or substrates on the reaction's stereoselectivity can provide strong support for a proposed transition state model. The synthesis of piperidine (B6355638) alkaloids, for example, has relied on understanding common intermediates in stereoselective reactions. researchgate.net
By integrating computational modeling with experimental observations, a detailed picture of the reaction mechanism can be constructed. This knowledge is crucial for optimizing existing stereoselective processes and for the rational design of new and more efficient asymmetric syntheses utilizing this compound as a source of chirality.
Future Research Trajectories and Potential Advancements in R 2 Amino 1 Benzyloxybutane Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The current established synthesis of (R)-(-)-2-Amino-1-benzyloxybutane involves the O-benzylation of (R)-(-)-2-aminobutan-1-ol using a strong base like sodium hydride followed by treatment with benzyl (B1604629) chloride. researchgate.netresearchgate.net While effective, this method relies on stoichiometric amounts of a hazardous hydride reagent. Future research trajectories will likely focus on developing more efficient, safer, and environmentally benign synthetic routes.
Potential areas for advancement include:
Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer enhanced control over reaction parameters, improve safety by minimizing the amount of reactive intermediates at any given time, and facilitate easier scale-up.
Alternative Benzylating Agents: Exploring alternative, less hazardous benzylating agents or developing in-situ generation methods for the active species could further refine the synthetic protocol.
Biocatalytic Routes: A more forward-looking approach could involve the exploration of enzymatic pathways. While challenging, the development of an enzyme capable of selectively benzylating the primary alcohol in the presence of the amine would offer a highly efficient and green synthetic alternative.
Improving the synthesis is a critical first step, as a more efficient and cost-effective supply of this compound will undoubtedly encourage its broader application in more complex synthetic endeavors.
Broadening the Spectrum of Applications as a Chiral Auxiliary and Ligand Scaffold
The primary documented use of this compound is as a resolving agent for racemic acids. researchgate.netresearchgate.net However, its structural features—a primary chiral amine adjacent to a stereocenter with a bulky benzyloxy group—make it an excellent candidate for a much wider range of applications in asymmetric synthesis.
As a Chiral Auxiliary:
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Beyond simple resolution, future work could establish this compound as a versatile chiral auxiliary in a variety of carbon-carbon bond-forming reactions.
Asymmetric Conjugate Additions: The amine can be readily converted into chiral enamides or imines. Research has shown that related chiral amides derived from amino alcohols can effectively direct the conjugate addition of organometallic reagents, leading to the synthesis of valuable chiral acids and lactones with high diastereoselectivity. researchgate.net
Aldol (B89426) and Alkylation Reactions: Following the precedent set by famous auxiliaries like Evans' oxazolidinones or Enders' SAMP/RAMP hydrazines, this compound could be used to form chiral amides from carboxylic acids. wikipedia.orgnih.govtcichemicals.com The resulting N-acyl derivatives could then be used in highly diastereoselective enolate alkylation and aldol reactions to create new stereocenters with predictable configurations. The bulky benzyloxy group is well-positioned to effectively shield one face of the enolate, inducing high stereoselectivity.
As a Ligand Scaffold:
The structure of this compound is also ideal for its development as a "ligand scaffold." In this approach, a core chiral molecule is systematically modified to create a library of related ligands for the rapid screening and optimization of catalytic asymmetric reactions. nih.govnih.gov
Synthesis of Ligand Libraries: The primary amine serves as a versatile handle for derivatization. It can be converted into phosphine-amines (P,N ligands), Schiff bases, or secondary/tertiary amines with additional coordinating groups. The benzyloxy group can also be modified, or the parent amino alcohol could be derivatized with other protecting groups, to fine-tune the steric and electronic properties of the resulting ligands.
Applications in Catalysis: These new chiral ligands could be applied to a wide range of important transition-metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, cross-coupling reactions, and allylic alkylations. nih.govmdpi.com The modular nature of a scaffold-based approach allows for rapid tuning of the ligand to achieve high reactivity and enantioselectivity for a specific substrate and reaction type. nih.gov
Integration into Multicomponent Reactions and Cascade Processes for Complex Molecule Synthesis
To maximize synthetic efficiency, modern organic chemistry is increasingly moving towards multicomponent reactions (MCRs) and cascade processes, which allow for the construction of complex molecules in a single pot. mdpi.comnih.govresearchgate.net The functional groups of this compound make it an excellent component for such advanced strategies.
Multicomponent Reactions (MCRs):
MCRs combine three or more starting materials in a one-pot reaction to form a product that contains portions of all the initial reactants. beilstein-journals.orgrug.nlnih.gov As a chiral primary amine, this compound is a natural fit for several classic MCRs.
Ugi and Passerini Reactions: The amine could be used as the amine component in the Ugi four-component reaction to generate chiral peptide-like structures. The inherent chirality of the amine would influence the stereochemistry of the newly formed α-amino acid center.
Strecker and Mannich-type Reactions: Its use in the Strecker synthesis (reacting with an aldehyde and cyanide source) could provide a direct route to chiral α-amino nitriles, which are precursors to non-natural α-amino acids. nih.gov Similarly, it could serve as the amine component in diastereoselective Mannich reactions.
Cascade Processes:
Cascade reactions are sequential transformations that occur in a single pot, where the product of one reaction becomes the substrate for the next. mdpi.combioorganica.com.ua The bifunctional nature of this compound could be leveraged to design novel cascade sequences.
Directed C-H Activation/Cyclization: The amine or a derivative could act as a directing group for a transition-metal-catalyzed C-H activation at a specific position on the molecule. The resulting intermediate could then undergo a subsequent intramolecular reaction, such as a cyclization, triggered by the removal of the directing group or by another transformation.
Sequential Addition/Rearrangement: The amine could participate in an initial intermolecular reaction (e.g., conjugate addition to an activated alkene), with the resulting adduct being primed for a subsequent intramolecular cyclization or rearrangement, all orchestrated in a single operation.
The integration of this compound into these sophisticated reaction manifolds represents a significant step forward, promising rapid and stereocontrolled access to complex molecular architectures from simple starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
